

# Technical Guide: Synthesis and Characterization of 1-Ethyl-4-isocyanobenzene

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## Compound of Interest

Compound Name: *4-Ethylphenyl isocyanide*

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This technical guide provides a comprehensive overview of the synthesis and predicted characterization data for 1-ethyl-4-isocyanobenzene. Due to a scarcity of published experimental data for this specific compound, this document outlines established synthetic protocols and provides expected analytical data based on the known properties of its precursor and analogous chemical structures.

## Compound Identification

This section summarizes the basic chemical properties of 1-ethyl-4-isocyanobenzene.

Property	Value	Source
Chemical Name	1-Ethyl-4-isocyanobenzene	-
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N	<a href="#">[1]</a>
Molecular Weight	131.17 g/mol	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
SMILES String	CCC1=CC=C(C=C1)[N+](=O)[C-]	<a href="#">[1]</a>
InChI Key	ADMGWKJOPIZBNE- UHFFFAOYSA-N	<a href="#">[1]</a>

## Proposed Synthetic Pathways

The synthesis of 1-ethyl-4-isocyanobenzene can be achieved from its corresponding primary amine, 4-ethylaniline. Two common and effective methods for the synthesis of aryl isocyanides are the Hofmann Carbylamine Reaction and the dehydration of a formamide intermediate.

### Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, involves the reaction of a primary amine with chloroform and a strong base, such as potassium hydroxide.<sup>[2][3]</sup> This reaction is specific to primary amines and is known for producing the characteristic, potent odor of isocyanides.<sup>[4][5]</sup>

- In a well-ventilated fume hood, dissolve 4-ethylaniline (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add chloroform (1.2 eq.) to the solution.
- Slowly add a solution of potassium hydroxide (3.0 eq.) in ethanol to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the starting amine (e.g., by TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or distillation under reduced pressure to yield 1-ethyl-4-isocyanobenzene.

### Dehydration of N-(4-ethylphenyl)formamide

A widely used and often higher-yielding method for isocyanide synthesis is the two-step process involving the formation of a formamide intermediate followed by its dehydration.[6][7]

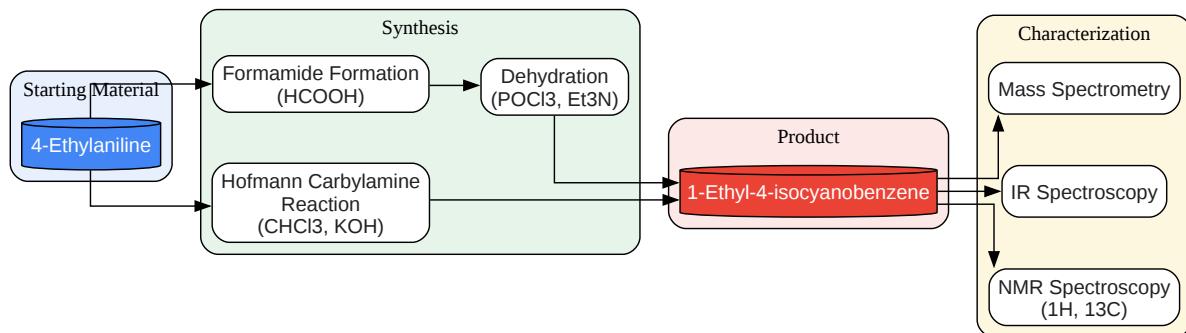
- Combine 4-ethylaniline (1.0 eq.) and an excess of formic acid in a round-bottom flask.
- Heat the mixture to reflux for 4-6 hours.
- Cool the reaction mixture and slowly pour it into ice-water.
- Collect the precipitated solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-ethylphenyl)formamide.

Common dehydrating agents for this step include phosphorus oxychloride ( $\text{POCl}_3$ ) or p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine or pyridine.[7][8][9]

- In a fume hood, suspend N-(4-ethylphenyl)formamide (1.0 eq.) in dichloromethane or another suitable aprotic solvent in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Add triethylamine (2.5 eq.) or pyridine as a base.
- Cool the mixture in an ice bath to 0°C.
- Slowly add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.
- Extract the product with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting 1-ethyl-4-isocyanobenzene by column chromatography or vacuum distillation.

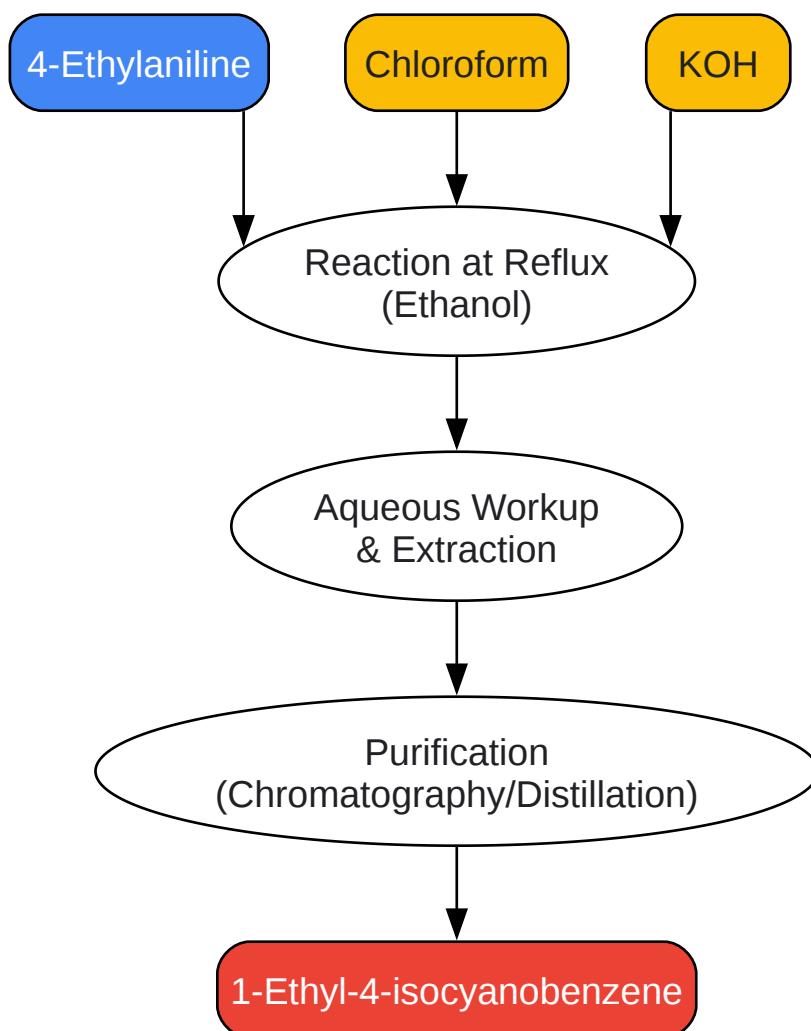
# Logical and Experimental Workflows

The following diagrams illustrate the logical progression of the synthesis and characterization process.



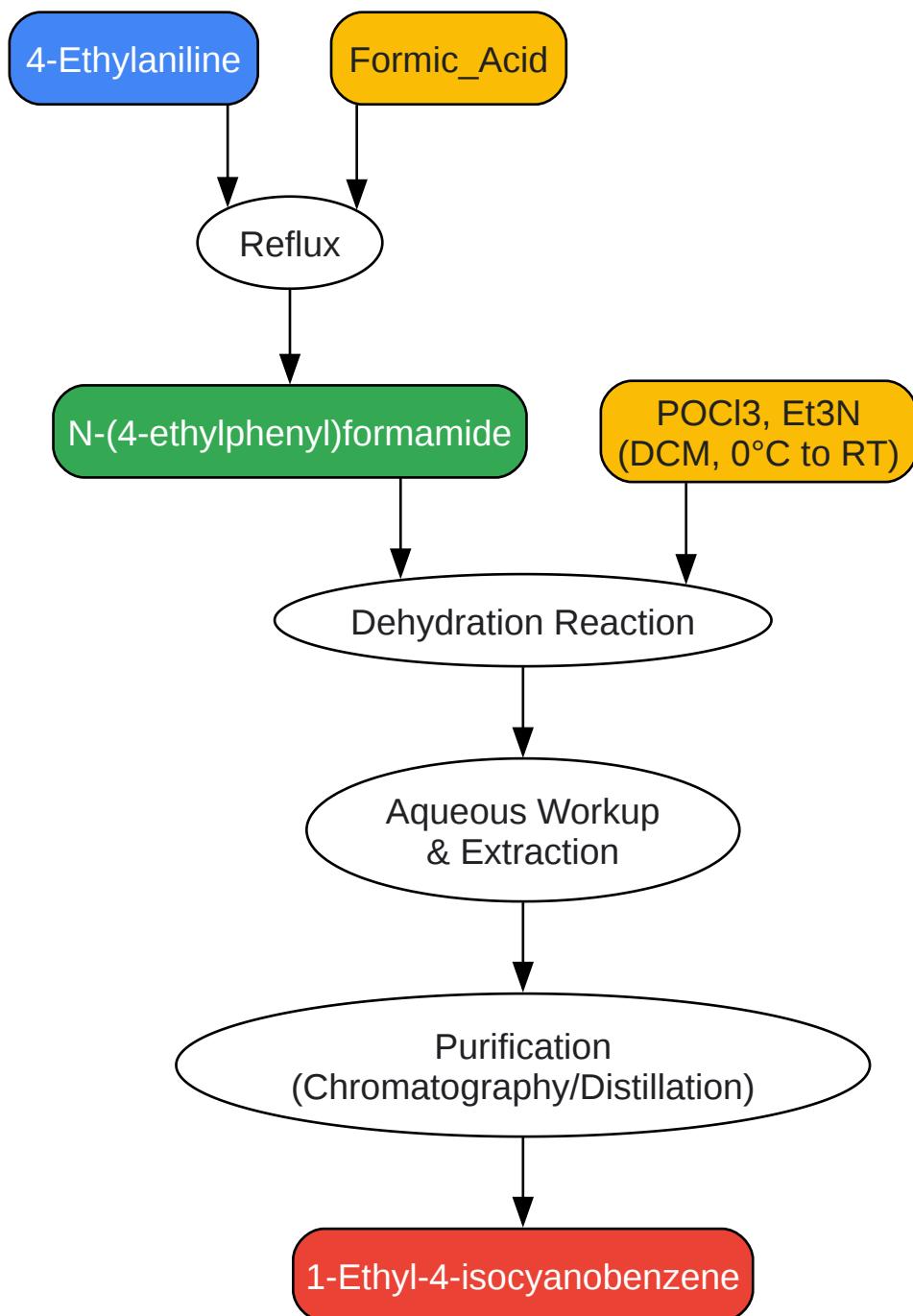
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*General workflow for the synthesis and characterization of 1-ethyl-4-isocyanobenzene.*



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*Experimental workflow for the Hofmann Carbylamine Reaction.*



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*Experimental workflow for the Formamide Dehydration method.*

## Characterization Data

This section provides the known experimental data for the precursor, 4-ethylaniline, and the predicted data for the final product, 1-ethyl-4-isocyanobenzene.

## Precursor: 4-Ethylaniline

Confirming the identity and purity of the starting material is critical. The following tables summarize the available spectroscopic data for 4-ethylaniline.

Table 1: Physical and Chemical Properties of 4-Ethylaniline

Property	Value
CAS Number	589-16-2
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N
Molecular Weight	121.18 g/mol
Appearance	Clear yellow to red-brown liquid
Boiling Point	216 °C
Melting Point	-5 °C
Density	0.975 g/mL at 25 °C

Table 2: NMR Spectroscopic Data for 4-Ethylaniline (in CDCl<sub>3</sub>)

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	~6.9-7.1	d	~8.5	Ar-H (ortho to NH <sub>2</sub> )
~6.6-6.7	d	~8.5		Ar-H (meta to NH <sub>2</sub> )
~3.6	br s	-		NH <sub>2</sub>
2.53	q	7.6		Ar-CH <sub>2</sub> -CH <sub>3</sub>
1.20	t	7.6		Ar-CH <sub>2</sub> -CH <sub>3</sub>
$^{13}\text{C}$ NMR	~144.0	-	-	C-NH <sub>2</sub>
~134.6	-	-		C-CH <sub>2</sub> CH <sub>3</sub>
~128.6	-	-		Ar-CH (meta to NH <sub>2</sub> )
~115.4	-	-		Ar-CH (ortho to NH <sub>2</sub> )
28.0	-	-		Ar-CH <sub>2</sub> -CH <sub>3</sub>
16.0	-	-		Ar-CH <sub>2</sub> -CH <sub>3</sub>

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR and MS Data for 4-Ethylaniline

Technique	Key Peaks / Values	Interpretation
IR Spectroscopy	~3430, 3350 $\text{cm}^{-1}$	N-H stretching (asymmetric and symmetric)
	~3020 $\text{cm}^{-1}$	Aromatic C-H stretching
	~2960, 2870 $\text{cm}^{-1}$	Aliphatic C-H stretching
	~1620 $\text{cm}^{-1}$	N-H scissoring
	~1520 $\text{cm}^{-1}$	Aromatic C=C stretching
Mass Spectrometry (EI)	m/z 121 ( $\text{M}^+$ )	Molecular ion
	m/z 106	$[\text{M}-\text{CH}_3]^+$

## Product: 1-Ethyl-4-isocyanobenzene (Predicted Data)

The following data are predicted based on the expected chemical structure and spectroscopic principles for aryl isocyanides.

Table 4: Predicted NMR Spectroscopic Data for 1-Ethyl-4-isocyanobenzene (in  $\text{CDCl}_3$ )

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	~7.3-7.5	m	-	Aromatic H
2.68	q	7.6	Ar-CH <sub>2</sub> -CH <sub>3</sub>	
1.25	t	7.6	Ar-CH <sub>2</sub> -CH <sub>3</sub>	
$^{13}\text{C}$ NMR	~165-170	t (low intensity)	~5	-N≡C
~140-145	-	-	C-CH <sub>2</sub> CH <sub>3</sub>	
~129-131	-	-	Aromatic CH	
~125-127	-	-	Aromatic CH	
~120-125	-	-	C-N≡C	
28.5	-	-	Ar-CH <sub>2</sub> -CH <sub>3</sub>	
15.5	-	-	Ar-CH <sub>2</sub> -CH <sub>3</sub>	

Note: The isocyanide carbon (N≡C) often appears as a low-intensity triplet in  $^{13}\text{C}$  NMR due to coupling with the  $^{14}\text{N}$  nucleus.[\[10\]](#)

Table 5: Predicted IR and MS Data for 1-Ethyl-4-isocyanobenzene

Technique	Predicted Key Peaks / Values	Interpretation
IR Spectroscopy	$\sim 2130 \text{ cm}^{-1}$ (strong, sharp)	$-\text{N}\equiv\text{C}$ stretching (characteristic)
	$\sim 3050 \text{ cm}^{-1}$	Aromatic C-H stretching
	$\sim 2970, 2880 \text{ cm}^{-1}$	Aliphatic C-H stretching
	$\sim 1600, 1500 \text{ cm}^{-1}$	Aromatic C=C stretching
Mass Spectrometry (EI)	$\text{m/z } 131 (\text{M}^+)$	Molecular ion
	$\text{m/z } 116$	$[\text{M}-\text{CH}_3]^+$
	$\text{m/z } 104$	$[\text{M}-\text{C}_2\text{H}_5]^+$ or $[\text{M}-\text{HCN}]^+$
	$\text{m/z } 77$	$[\text{C}_6\text{H}_5]^+$

The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band for the  $\text{N}\equiv\text{C}$  stretch, typically appearing in the  $2110\text{--}2165 \text{ cm}^{-1}$  region. [10] Its presence would be a strong indicator of successful synthesis.

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